(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
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Description
(3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H17BrN2O3S2 and its molecular weight is 489.4. The purity is usually 95%.
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Biological Activity
The compound (3Z)-5-bromo-1-ethyl-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential biological activity. Its structure suggests it may possess pharmacological properties, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
Its structure includes an indole core, a thiazolidinone moiety, and a methoxybenzyl group, which are significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:
- Inhibition of Cell Proliferation : Research has shown that derivatives containing the thiazolidinone structure can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancers. The mechanism often involves apoptosis induction and cell cycle arrest at the G2/M phase .
- Case Study : A derivative of thiazolidinone demonstrated significant cytotoxic effects against human cancer cell lines (e.g., MCF-7 and HT-29) with IC50 values in the low micromolar range. This suggests that modifications to the thiazolidinone ring can enhance anticancer efficacy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial Effects : Compounds with similar structural features have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thiazolidinone moiety is believed to contribute to this activity by disrupting bacterial cell wall synthesis .
- Antifungal Activity : In vitro studies have indicated that certain derivatives possess antifungal properties against Candida species, making them potential candidates for treating fungal infections .
Mechanistic Insights
The biological activity of this compound is thought to arise from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or microbial growth.
- Receptor Modulation : It could potentially interact with various cellular receptors, influencing signaling pathways related to cell survival and proliferation.
Research Findings
Properties
IUPAC Name |
(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3S2/c1-3-23-16-9-6-13(22)10-15(16)17(19(23)25)18-20(26)24(21(28)29-18)11-12-4-7-14(27-2)8-5-12/h4-10H,3,11H2,1-2H3/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAMDRVTGLTOKN-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)/C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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